N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-21-13(10-2-5-12(16)6-3-10)9-19-15(20)11-4-7-14(17)18-8-11/h2-8,13H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZOBKDTZGBLSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CN=C(C=C1)F)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 4-chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the 4-chlorophenyl intermediate.
Introduction of the methoxyethyl group: The intermediate is then reacted with methoxyethylamine under controlled conditions to introduce the methoxyethyl group.
Formation of the fluoropyridine carboxamide: The final step involves the reaction of the intermediate with 6-fluoropyridine-3-carboxylic acid in the presence of a coupling agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine moiety, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Analysis
Pyridine Core Modifications
- Target Compound :
- 6-Fluoro : Enhances electronegativity and may influence binding interactions.
- 3-Carboxamide : Provides hydrogen-bonding capability.
- Analogues: : Features a 5-cyano, 6-thioether, and 2-methyl substituents on the pyridine ring, alongside a 4-methoxyphenyl group. The thioether and cyano groups increase hydrophobicity and electronic complexity . : Utilizes a fused furo[2,3-b]pyridine core with fluorophenyl and trifluoroethylamino substituents, which may enhance π-π stacking and metabolic stability .
Carboxamide Side Chain Variations
- Target Compound :
- The side chain includes a 4-chlorophenyl group (lipophilic anchor) and a methoxyethyl linker (polar flexibility).
- Analogues :
- : Benzothiazole-acetamide derivatives (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide) replace the pyridine core with benzothiazole, altering aromatic interactions .
- : A naphthyridine-acetamide with difluorophenyl and trifluoromethyl groups, suggesting enhanced steric bulk and fluorophilic interactions .
Molecular Weight and Physicochemical Properties
Key Differentiators of the Target Compound
Unique Side Chain : The 2-(4-chlorophenyl)-2-methoxyethyl group balances lipophilicity and polarity, distinguishing it from bulkier analogues (e.g., ) or simpler acetamides ().
Pyridine Core Simplicity : Unlike fused heterocycles (e.g., furopyridine in ), the pyridine core may favor simpler synthesis and tunability.
Fluorine Positioning : The 6-fluoro substituent offers strategic electronic effects absent in analogues with alternative halogenation (e.g., 4-chlorophenyl in ).
Biological Activity
N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a methoxyethyl group and a chlorophenyl moiety, which contributes to its biological properties.
Research indicates that this compound exhibits several mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, which is critical for its potential therapeutic applications. For instance, it may target specific kinases involved in cancer progression.
- Antiviral Activity : Preliminary studies suggest that this compound could inhibit viral replication, particularly against human adenoviruses (HAdV), showcasing its potential as an antiviral agent .
- Antimicrobial Effects : It has demonstrated activity against several bacterial strains, indicating its potential as an antibacterial agent .
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. In vitro assays have shown that the compound induces apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting tumor growth.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung) | 0.5 | Apoptosis induction |
| Study 2 | MCF-7 (Breast) | 0.8 | Cell cycle arrest |
Antiviral Activity
In a recent study, the compound was evaluated for its antiviral properties against HAdV. It exhibited a promising IC50 value indicating strong antiviral activity while maintaining low cytotoxicity levels.
| Parameter | Value |
|---|---|
| IC50 (HAdV) | 0.27 µM |
| CC50 (Cytotoxicity) | 156.8 µM |
Case Studies
- In Vivo Efficacy : A study conducted on animal models showed that administration of this compound resulted in significant tumor reduction compared to control groups. The maximum tolerated dose was determined to be 150 mg/kg, suggesting a favorable safety profile for further development.
- Mechanistic Insights : Docking studies revealed that the compound interacts with specific amino acid residues in target proteins, elucidating its potential binding sites and mechanisms of action .
Q & A
Q. What synthetic methodologies are established for N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide, and how are yields optimized?
Synthesis involves multi-step reactions, including condensation of fluoropyridine precursors with chlorophenyl derivatives. Key steps:
- Carboxamide bond formation using coupling reagents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane.
- Temperature control (0–25°C) to stabilize intermediates.
- Stoichiometric optimization (e.g., 1.2 equivalents of 4-chlorophenyl reactants). Purification via silica gel chromatography (ethyl acetate/hexane gradient) yields >75% purity .
Q. Which analytical techniques are critical for structural validation?
- NMR spectroscopy (, ) confirms substituent positions and stereochemistry.
- X-ray crystallography resolves 3D geometry, aligning with Acta Crystallographica bond parameters (e.g., C-Cl bond: 1.74 Å, C-F: 1.34 Å) .
- High-resolution mass spectrometry (HRMS-ESI) verifies molecular weight (e.g., m/z 378.0845 [M+H]) .
Q. What safety protocols are mandated for laboratory handling?
Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Protocols include:
- PPE: Nitrile gloves, lab coats, and fume hoods.
- Storage: Airtight containers at –20°C.
- Emergency measures: Immediate water rinsing for skin contact and medical consultation for inhalation .
Advanced Research Questions
Q. How can target-specific biological activity be distinguished from off-target effects?
- Affinity proteomics : Biotinylated analogs for pull-down assays + LC-MS/MS identification.
- CRISPR-Cas9 knockouts validate target dependency in cellular models.
- Kinome-wide screening (e.g., Eurofins Panlabs® panels) quantifies off-target inhibition .
Q. How are contradictions between in vitro and in vivo efficacy data resolved?
- Pharmacokinetic profiling : LC-MS quantifies parent compound and metabolites in plasma/tissue.
- Species-specific metabolism : Human hepatocyte vs. rodent liver microsome comparisons.
- Serum-adjusted assays : Mimic physiological conditions (e.g., 10% FBS in media) .
Q. What computational strategies predict binding affinity and selectivity?
- Molecular docking : AutoDock Vina/Glide with homology-modeled targets (e.g., kinase domains).
- Molecular dynamics (MD) : 100-ns simulations assess binding stability (RMSD < 2.0 Å).
- Free Energy Perturbation (FEP) : Calculates ΔΔG for substituent modifications (e.g., –OH vs. –OCH) .
Q. How are structure-activity relationship (SAR) studies designed to enhance pharmacological properties?
- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy modifications.
- Physicochemical profiling : LogP (HPLC) and kinetic solubility (shake-flask method).
- Isogenic cell lines : Test against targets with point mutations (e.g., T790M in kinases) .
Q. Which stability-indicating methods assess purity under storage conditions?
- HPLC-UV/ELS : Detects degradation products (e.g., methoxyethyl hydrolysis) at 0.1% levels.
- Forced degradation : Heat (60°C/14 days), light (1.2 million lux-hours), and pH extremes.
- Kinetic solubility : PBS (pH 7.4) and simulated gastric fluid (pH 1.2) comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
